(4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound (4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule featuring a furan ring, a piperazine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multiple steps:
Formation of the Furan-2-Carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Piperazine Derivatization: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.
Pyrazole Derivatization: Separately, the 3-methoxy-1-methyl-1H-pyrazole is synthesized through the reaction of hydrazine with an appropriate diketone, followed by methylation and methoxylation.
Coupling Reaction: Finally, the furan-2-carbonyl piperazine intermediate is coupled with the pyrazole derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used to study the interactions of furan, piperazine, and pyrazole moieties with biological macromolecules. It can serve as a probe to understand binding affinities and mechanisms of action.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop drugs with specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the furan, piperazine, and pyrazole rings.
Mechanism of Action
The mechanism of action of (4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring might participate in π-π stacking interactions, the piperazine ring could engage in hydrogen bonding, and the pyrazole ring might interact with metal ions or other active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
- (4-(furan-2-carbonyl)piperazin-1-yl)(1H-indol-4-yl)methanone
- (4-(furan-2-carbonyl)piperazin-1-yl)(3-chloro-1-methyl-1H-pyrazol-4-yl)methanone
- (4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1H-pyrazol-4-yl)methanone
Uniqueness
The uniqueness of (4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group on the pyrazole ring, in particular, can influence its pharmacokinetic properties and binding interactions compared to similar compounds.
This compound and its various aspects
Properties
IUPAC Name |
furan-2-yl-[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-17-10-11(13(16-17)22-2)14(20)18-5-7-19(8-6-18)15(21)12-4-3-9-23-12/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJUYBCEGLXKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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